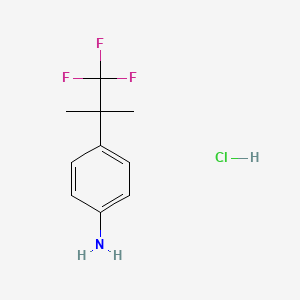
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
説明
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3N and its molecular weight is 239.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances its chemical stability and may influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including its potential anticancer properties.
- Molecular Formula : C₁₃H₁₈ClF₃N
- Molecular Weight : 239.67 g/mol
- CAS Number : 1803586-26-6
The presence of both an amine and a trifluoromethyl group allows for diverse chemical reactivity, making it a candidate for various synthetic applications and biological studies.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs to this compound have shown potential in several biological activities:
Anticancer Activity
Several studies have reported on the anticancer potential of compounds related to aniline derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)aniline | A549 | 21.3 ± 4.1 | |
| Benzamide derivative | MCF-7 | 5.85 | |
| Compound N-(4-((3-Methoxyphenyl)carbamoyl)phenyl) nicotinamide | MCF-7 | <10 |
These findings suggest that this compound could exhibit similar anticancer properties, warranting further investigation into its efficacy against various cancer types.
Preliminary studies indicate that the compound may interact with enzymes and receptors involved in cancer progression. The trifluoromethyl group is known to enhance metabolic stability, which could lead to prolonged action in biological systems. Understanding these interactions is crucial for elucidating the pharmacodynamics of the compound.
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of structurally related anilines showed promising results in inhibiting tubulin polymerization, a critical process in cancer cell division:
- Study Findings : Compounds similar to this compound inhibited tubulin polymerization more potently than standard chemotherapeutics like combretastatin A-4.
This suggests that derivatives of this compound may also inhibit cancer cell growth by disrupting microtubule dynamics.
科学的研究の応用
Pharmaceutical Research
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Case Study:
In a study focused on the synthesis of novel antifungal agents, this compound was used as an intermediate to create derivatives with improved activity against resistant fungal strains. The results indicated that compounds synthesized from this aniline derivative exhibited enhanced potency compared to traditional antifungal agents .
Material Science
The compound has been investigated for its role in developing advanced materials, particularly in polymer science. Its unique chemical structure allows it to be integrated into polymers to improve thermal stability and chemical resistance.
Data Table: Polymer Properties Enhanced by this compound
Organic Synthesis
This compound serves as an essential building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitution and coupling reactions makes it valuable in creating complex organic molecules.
Case Study:
A recent publication highlighted its use in the synthesis of novel heterocyclic compounds that exhibit anti-cancer properties. The incorporation of the trifluoromethyl group was critical in enhancing the biological activity of the final products .
Agrochemical Applications
Research has also pointed towards potential applications in agrochemicals. The compound's structural features may allow for the development of new pesticides or herbicides with improved efficacy and reduced environmental impact.
Data Table: Agrochemical Applications of this compound
特性
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7;/h3-6H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJXXDRNFETEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















